

# An In-depth Technical Guide to 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

**Cat. No.:** B076696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-[3-(4-carboxyphenyl)phenyl]benzoic acid**, also known by its systematic IUPAC name [1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid. Its unique structural properties, characterized by a meta-terphenyl backbone, make it a molecule of significant interest in the fields of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.

## Chemical and Physical Properties

The fundamental properties of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** are summarized in the table below. The high melting point is indicative of the molecule's rigid and planar structure, which allows for efficient crystal packing.

Property	Value	Reference
Chemical Identifiers		
CAS Number	13215-72-0	[PubChem CID 12378414]
IUPAC Name	4-[3-(4-carboxyphenyl)phenyl]benzoic acid	[PubChem CID 12378414]
Synonyms	[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, 1,3-Di(4-carboxyphenyl)benzene	[PubChem CID 12378414]
Molecular Information		
Molecular Formula	C <sub>20</sub> H <sub>14</sub> O <sub>4</sub>	[PubChem CID 12378414]
Molecular Weight	318.32 g/mol	[PubChem CID 12378414]
Physical Properties		
Melting Point	368-370 °C	
Boiling Point (Predicted)	566.7 ± 43.0 °C	
Density (Predicted)	1.298 ± 0.06 g/cm <sup>3</sup>	
pKa (Predicted)	3.86 ± 0.10	
Appearance	White to off-white solid	

## Spectroscopic Properties

Detailed experimental spectroscopic data for **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** is not readily available in public databases. However, based on the known spectral characteristics of its constituent functional groups (carboxylic acids and substituted benzene rings), the following spectral properties can be anticipated:

### Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the range of 3300 to 2500 cm<sup>-1</sup>, which is a result of hydrogen bonding.

Another key feature is the strong C=O stretching vibration, which for an aromatic carboxylic acid, is expected between 1710 and 1680  $\text{cm}^{-1}$ . The spectrum will also exhibit C-H stretching vibrations for the aromatic rings just above 3000  $\text{cm}^{-1}$  and C=C stretching vibrations within the aromatic rings in the 1600-1450  $\text{cm}^{-1}$  region.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the terminal carboxyphenyl rings will likely appear as two sets of doublets (an AA'BB' system). The protons on the central phenyl ring will exhibit a more complex splitting pattern due to their meta-substitution. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its visibility may depend on the solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbons in the range of 165-185 ppm. The aromatic carbons will resonate between 120 and 150 ppm. The number of distinct aromatic signals will depend on the molecule's symmetry.

## UV-Vis Spectroscopy

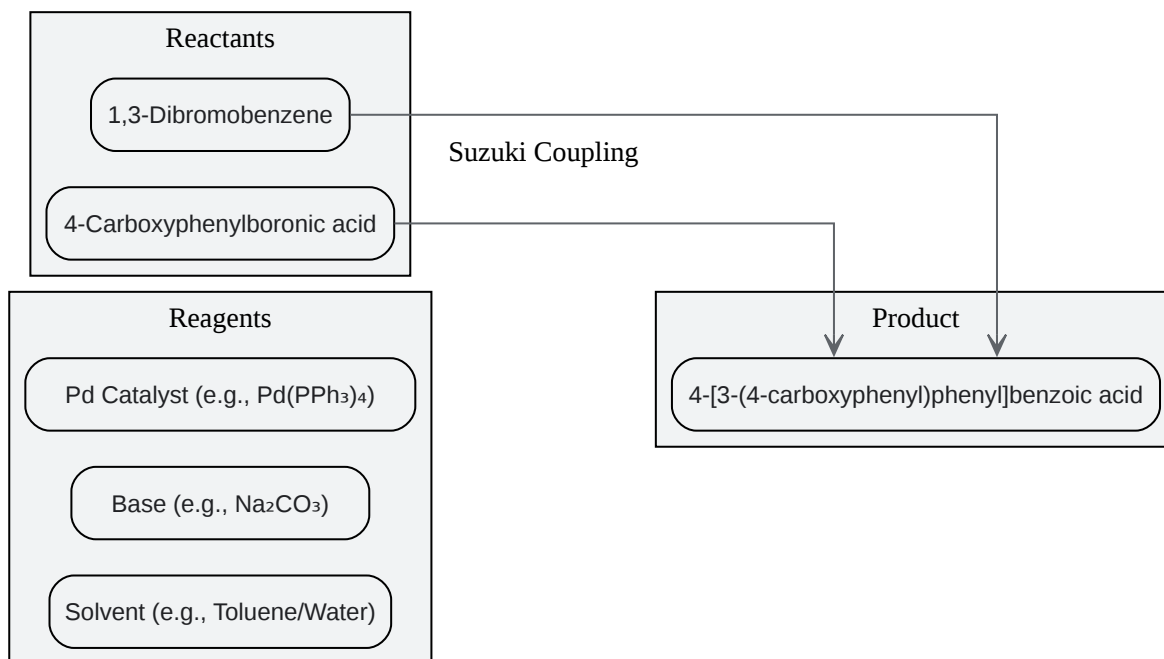
Aromatic carboxylic acids typically exhibit multiple absorption bands in the UV region. For benzoic acid derivatives, characteristic absorption peaks are observed around 190 nm, 230 nm, and 280 nm. The exact position and intensity of these bands for **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** will be influenced by the extended conjugation of the terphenyl system.

## Experimental Protocols

### Synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

A common and effective method for the synthesis of terphenyl derivatives is the Suzuki cross-coupling reaction. A plausible synthetic route for **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** would involve the palladium-catalyzed coupling of 1,3-dibromobenzene with 4-carboxyphenylboronic acid.

Reaction Scheme:



[Click to download full resolution via product page](#)

*A potential synthetic workflow for **4-[3-(4-carboxyphenyl)phenyl]benzoic acid**.*

#### Detailed Methodology (Proposed):

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dibromobenzene (1 equivalent), 4-carboxyphenylboronic acid (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a suitable base, for instance, aqueous sodium carbonate (2 M solution).
- **Solvent Addition:** Add a solvent system, typically a mixture of toluene and water, to the flask.
- **Reaction Execution:** Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to precipitate the dicarboxylic acid product.
- **Isolation:** Collect the precipitate by filtration and wash it with water to remove any inorganic salts.

## Purification Protocol

The crude **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** can be purified by the following methods:

- **Recrystallization:** Dissolve the crude product in a suitable hot solvent, such as dimethylformamide (DMF) or a mixture of DMF and water. Allow the solution to cool slowly to induce crystallization. Collect the purified crystals by filtration and dry them under vacuum.
- **Soxhlet Extraction:** For removing soluble impurities, the crude solid can be placed in a Soxhlet thimble and extracted with a solvent in which the product has low solubility but the impurities are soluble.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and involvement in signaling pathways of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid**. However, the broader class of terphenyl derivatives has been reported to exhibit a range of biological effects, including cytotoxic, antimicrobial, and antioxidant activities.

Given its structural rigidity and the presence of two carboxylic acid groups, **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** could potentially act as a scaffold for the design of enzyme inhibitors or receptor antagonists. The carboxylic acid moieties can participate in hydrogen bonding and electrostatic interactions with active sites of biological targets. Further research, including in vitro and in vivo studies, is necessary to elucidate any specific biological functions.

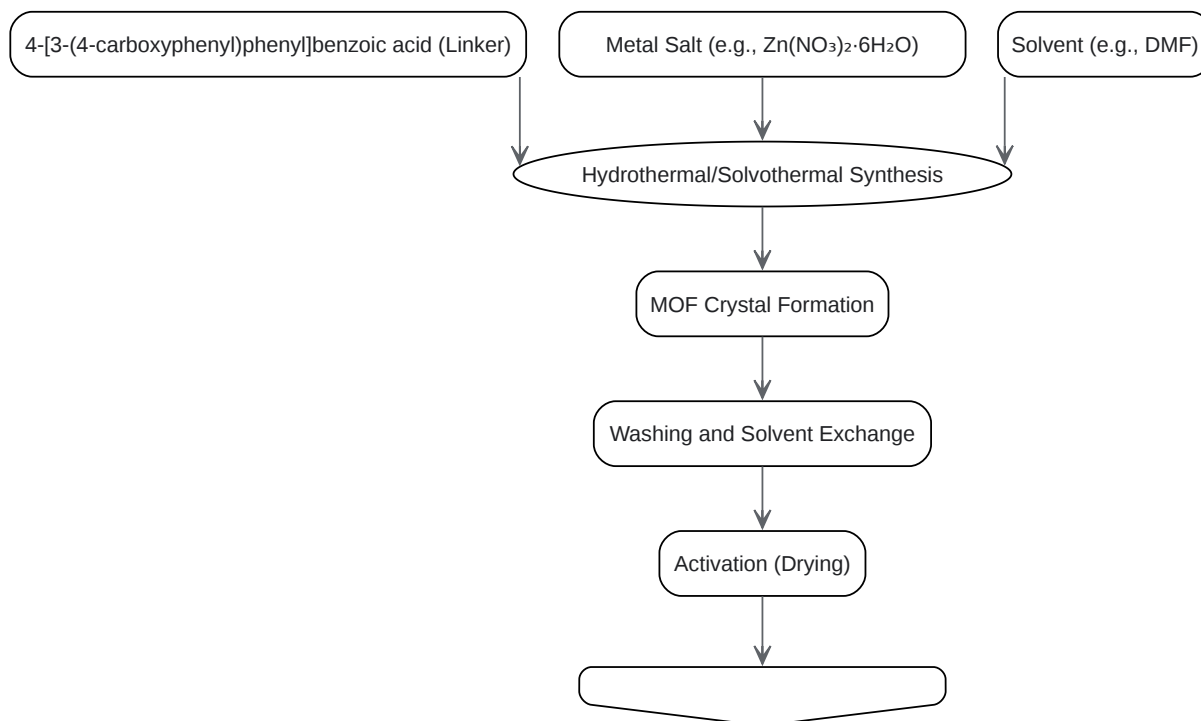
## Applications in Research and Drug Development

The primary application of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** in research is as a building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are

crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands. The rigidity and defined geometry of this terphenyl dicarboxylic acid make it an excellent candidate for creating stable and porous MOFs with potential applications in:

- Gas storage and separation: The well-defined pores of MOFs can be tailored to selectively adsorb and store specific gases.
- Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic linkers acting as active sites.
- Drug delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.

The workflow for the synthesis of a MOF using **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** is depicted below.



[Click to download full resolution via product page](#)

*General workflow for the synthesis of a Metal-Organic Framework (MOF).*

In the context of drug development, while direct applications are yet to be established, its role as a scaffold in medicinal chemistry is a promising area for future exploration. Its rigid structure can be used to orient pharmacophoric groups in a precise three-dimensional arrangement to optimize interactions with biological targets.

## Conclusion

**4-[3-(4-carboxyphenyl)phenyl]benzoic acid** is a versatile molecule with a well-defined structure that makes it particularly valuable in the field of materials science, especially for the synthesis of Metal-Organic Frameworks. While its biological activity is not yet well-explored, its

chemical properties suggest potential as a scaffold in drug design. This technical guide has summarized the currently available information on its properties and synthesis, providing a foundation for further research and development efforts. As a molecule with significant potential, continued investigation into its properties and applications is warranted.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076696#properties-of-4-3-4-carboxyphenyl-phenyl-benzoic-acid\]](https://www.benchchem.com/product/b076696#properties-of-4-3-4-carboxyphenyl-phenyl-benzoic-acid)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)